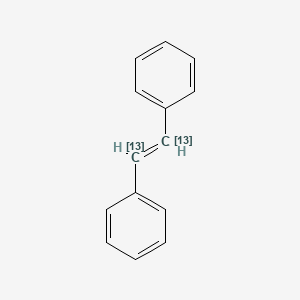

trans-Stilbene-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H12 |

|---|---|

Molecular Weight |

182.23 g/mol |

IUPAC Name |

[(E)-2-phenyl(1,2-13C2)ethenyl]benzene |

InChI |

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+/i11+1,12+1 |

InChI Key |

PJANXHGTPQOBST-TYBRUWTQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/[13CH]=[13CH]/C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of trans-Stilbene-13C2

This technical guide provides a comprehensive overview of the core chemical properties of trans-Stilbene-13C2, tailored for researchers, scientists, and drug development professionals. The document details the physicochemical characteristics, spectral data, and relevant experimental protocols for the synthesis and analysis of this isotopically labeled compound.

Core Chemical and Physical Properties

This compound is the isotopically labeled form of trans-stilbene (B89595), where the two vinylic carbons are replaced with the stable carbon-13 isotope. This labeling makes it an invaluable tool in various research applications, particularly as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[1] Its chemical behavior is nearly identical to that of its unlabeled counterpart, with the primary difference being its molecular weight.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its unlabeled analogue, trans-stilbene.

| Property | This compound | trans-Stilbene |

| Molecular Formula | C₁₂¹³C₂H₁₂[2] | C₁₄H₁₂ |

| Molecular Weight | 182.23 g/mol [3] | 180.25 g/mol [4] |

| Appearance | White to off-white crystalline solid[4][5] | White crystalline solid[4] |

| Melting Point | Not explicitly stated for labeled, but expected to be very close to 122-125 °C | 122-125 °C[4][6] |

| Boiling Point | Not explicitly stated for labeled, but expected to be very close to 305-307 °C | 305-307 °C at 760 mmHg[4][6] |

| Solubility | Soluble in DMSO (10 mM)[2] | Insoluble in water; slightly soluble in ethanol (B145695); soluble in ether and benzene.[7] |

| IUPAC Name | [(E)-2-phenyl(1,2-¹³C₂)ethenyl]benzene[3] | (E)-1,2-diphenylethene[4] |

| CAS Number | 153610-50-5[2] | 103-30-0[4] |

Spectral Data

The isotopic labeling of this compound is most clearly distinguished by its mass spectrum and 13C NMR spectrum.

| Spectral Data | This compound | trans-Stilbene |

| Mass Spectrum | Molecular ion peak (M+) at m/z 182. | Molecular ion peak (M+) at m/z 180. |

| ¹³C NMR Spectrum | The signals for the vinylic carbons will exhibit ¹³C-¹³C coupling. | Shows distinct peaks for the vinylic and aromatic carbons.[8][9] |

| Raman Spectrum | Ground state (S₀) and excited state (S₁) spectra have been measured.[10] | Well-characterized Raman spectra are available for both ground and excited states. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of stilbene (B7821643) derivatives are crucial for their application in research. The following sections provide illustrative protocols.

Synthesis of trans-Stilbene (Wittig Reaction)

The Wittig reaction is a widely used method for the synthesis of alkenes, including trans-stilbene. To synthesize this compound, one would start with ¹³C-labeled precursors. For instance, a ¹³C-labeled benzyltriphenylphosphonium (B107652) salt could be reacted with benzaldehyde. The following is a general protocol for the synthesis of unlabeled trans-stilbene, which can be adapted for the labeled version.

Materials:

-

Benzyltriphenylphosphonium chloride

-

Benzaldehyde

-

Dichloromethane (B109758) (CH₂Cl₂)

-

50% Sodium hydroxide (B78521) (NaOH) solution

-

95% Ethanol

Procedure:

-

In a 50-mL round-bottom flask, combine 3.8 g of benzyltriphenylphosphonium chloride, 1 mL of benzaldehyde, and 10 mL of dichloromethane.

-

Add a stir bar and heat the mixture to a gentle reflux with stirring.

-

Once refluxing, add 1.5 mL of 50% sodium hydroxide solution dropwise over 10 minutes, ensuring vigorous stirring to promote mixing of the two phases.

-

Continue refluxing with stirring for 30 minutes.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 10 mL of water, 15 mL of saturated aqueous sodium bisulfite, and finally with 10 mL of water until the organic layer is neutral to pH paper.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude product from hot 95% ethanol to obtain pure trans-stilbene.[11]

Synthesis of trans-Stilbene (Heck Reaction)

The Heck reaction provides a palladium-catalyzed method for C-C bond formation and is another common route to synthesize stilbenes with high trans-selectivity.

Materials:

-

Aryl halide (e.g., iodobenzene)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

A base (e.g., triethylamine (B128534) or potassium carbonate)

-

A solvent (e.g., DMF or acetonitrile)

General Procedure:

-

To a reaction vessel, add the aryl halide, styrene (1.1 equivalents), Pd(OAc)₂ (1-5 mol%), and PPh₃ (2-10 mol%).

-

Add the base (1.5-2 equivalents) and the solvent.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-140 °C for several hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to yield trans-stilbene.

Purification of trans-Stilbene

Fractional crystallization is an effective method for purifying trans-stilbene and separating it from its cis-isomer and other impurities.

Procedure:

-

Dissolve the crude stilbene mixture in a minimal amount of a hot solvent, such as ethanol.

-

Allow the solution to cool slowly to room temperature. The less soluble trans-stilbene will crystallize out first.

-

Collect the crystals by vacuum filtration.

-

The purity of the crystals can be further enhanced by repeating the recrystallization process.[12]

-

For very high purity, vacuum distillation can be employed, distilling at a pressure of less than 4 mm of mercury and a temperature between 129 to 136 °C.[4]

Analytical Protocols

Sample Preparation:

-

Dissolve approximately 10-20 mg of the trans-stilbene sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General):

-

Spectrometer: Bruker AV-400 (or equivalent)

-

Frequency: 100 MHz for ¹³C

-

Pulse Program: Standard ¹³C observation with proton decoupling

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans (ns): 1024 or more, depending on the sample concentration.

-

Referencing: The solvent peak is used for referencing (e.g., CDCl₃ at 77.16 ppm).

Sample Preparation:

-

Prepare a dilute solution of the stilbene sample in a volatile organic solvent like dichloromethane or hexane.

Instrument Parameters (Illustrative):

-

Gas Chromatograph: Agilent 7890A (or equivalent)

-

Mass Spectrometer: Agilent 5975C (or equivalent)

-

Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C

-

Oven Program: Start at 80 °C for 2 minutes, then ramp at 5 °C/min to 210 °C and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Caption: A logical workflow for the analytical characterization of this compound.

References

- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Femtosecond Raman spectra of cis-stilbene and trans-stilbene with isotopomers in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US2674636A - Method in purifying trans-stilbene - Google Patents [patents.google.com]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. TRANS-STILBENE synthesis - chemicalbook [chemicalbook.com]

- 8. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. functmaterials.org.ua [functmaterials.org.ua]

- 11. Solved The Wittig reaction: synthesis of E-stilbene. LAB 7 | Chegg.com [chegg.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of trans-Stilbene-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of trans-Stilbene-13C2, a valuable isotopically labeled compound for a range of research applications, including mechanistic studies and as an internal standard in quantitative analyses.[1] This document details established synthetic methodologies, purification protocols, and characterization data.

Synthesis of this compound

The introduction of two 13C atoms into the stilbene (B7821643) backbone can be strategically achieved through various synthetic routes. The Wittig reaction is a widely employed and versatile method for forming the carbon-carbon double bond of stilbenes, offering good control over stereoselectivity.[2][3][4] Alternative methods such as the McMurry and Heck reactions also provide viable pathways.[3][5][6][7]

Wittig Reaction

The Wittig reaction is a highly effective method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides.[2][3][4] For the synthesis of this compound, this typically involves the reaction of a 13C-labeled benzyltriphenylphosphonium (B107652) salt with benzaldehyde (B42025), or a 13C-labeled benzaldehyde with benzyltriphenylphosphonium bromide. To achieve the desired this compound, where the isotopic labels are on the double bond, one of the precursors must contain the 13C label at the benzylic carbon or the carbonyl carbon.

A general workflow for the Wittig synthesis of this compound is depicted below:

Caption: General workflow for the Wittig synthesis of this compound.

Experimental Protocol: Wittig Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and the nature of the starting materials.

Materials:

-

[α-13C]-Benzyltriphenylphosphonium bromide

-

Benzaldehyde

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))[2]

-

Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes, Sodium hydride (NaH))

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend [α-13C]-benzyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount of a strong base (e.g., n-BuLi) dropwise to the suspension. The formation of the ylide is often indicated by a distinct color change (typically to a deep red or orange). Allow the mixture to stir at 0 °C for 1 hour.[2]

-

Wittig Reaction: To the freshly prepared ylide solution, add a solution of benzaldehyde in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

McMurry Reaction

The McMurry reaction provides a method for the reductive coupling of two carbonyl compounds to form an alkene.[6][8] For the synthesis of this compound, this would involve the coupling of two molecules of 13C-labeled benzaldehyde. This method is particularly useful for creating symmetrical alkenes.

A simplified representation of the McMurry reaction is shown below:

Caption: Simplified workflow of the McMurry reaction for this compound synthesis.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5][7][9] To synthesize this compound, one could couple a 13C-labeled aryl halide with styrene (B11656) or an aryl halide with 13C-labeled styrene.

Purification of this compound

The crude product from the synthesis will contain a mixture of cis- and trans-stilbene (B89595) isomers, unreacted starting materials, and byproducts such as triphenylphosphine oxide (in the case of the Wittig reaction).[2][10] Purification is essential to isolate the desired trans-isomer with high purity.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.[11] For trans-stilbene, ethanol (B145695) or a mixture of ethanol and water is often used as the recrystallization solvent.[2] The trans-isomer is typically less soluble than the cis-isomer and other impurities at lower temperatures, allowing for its selective crystallization.[10]

Experimental Protocol: Recrystallization of this compound

Materials:

-

Crude this compound

-

95% Ethanol

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature. Crystals of trans-stilbene should begin to form.

-

To maximize the yield, place the flask in an ice bath for about 20 minutes to complete the crystallization.[2]

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold 95% ethanol.

-

Dry the purified crystals in a desiccator or under vacuum.

Column Chromatography

For a more rigorous purification, especially to separate the cis- and trans-isomers effectively, column chromatography is employed.[12] Silica gel or alumina (B75360) can be used as the stationary phase, with a non-polar eluent system such as a mixture of hexane (B92381) and ethyl acetate. The trans-isomer, being less polar, will typically elute before the cis-isomer.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can sometimes cause degradation of the sample.[13][14][15] This method has been successfully applied to the separation and purification of various stilbene derivatives.[13][14][15]

A general workflow for the purification process is outlined below:

Caption: General purification workflow for this compound.

Characterization and Data

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

Spectroscopic Data

Table 1: Spectroscopic Data for trans-Stilbene

| Technique | Observed Data | Reference |

| 13C NMR (CDCl3) | δ (ppm): 127.0, 128.1, 129.1, 129.2, 137.8. The signals for the 13C-labeled carbons will show enhanced intensity and potentially coupling. | [16][17] |

| Mass Spec. (EI) | m/z: 182 (M+2 for 13C2), reflecting the incorporation of two 13C atoms. The fragmentation pattern will be similar to unlabeled trans-stilbene. | [18][19][20] |

| 1H NMR (CDCl3) | δ (ppm): 7.60 (d, J=1.0 Hz, 4H), 7.43 (t, J=7.5 Hz, 4H), 7.32 (t, J=7.2 Hz, 2H), 7.19 (s, 2H). The vinylic protons will show coupling to the adjacent 13C atoms. | [16] |

Physical and Purity Data

Table 2: Physical and Purity Data for trans-Stilbene

| Property | Value | Reference |

| Melting Point | 122-125 °C | [10][21] |

| Purity (Post-Recrystallization) | >98% (typically) | [2] |

| Purity (Post-Chromatography) | >99% | [13][14] |

| Yield (Wittig Reaction) | 9-99% (highly dependent on substrate and conditions) |

Note: The exact chemical shifts in 13C NMR and the coupling constants in 1H NMR will be the definitive indicators of successful 13C labeling at the desired positions. The mass spectrum will confirm the incorporation of the isotopic labels. Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography (GC).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. McMurry reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Wittig Reaction: Synthesis of Trans-Stilbene - 980 Words | Studymode [studymode.com]

- 11. US2674636A - Method in purifying trans-stilbene - Google Patents [patents.google.com]

- 12. scielo.br [scielo.br]

- 13. Preparative isolation and purification of three stilbene glycosides from the tibetan medicinal plant Rheum tanguticum maxim. Ex Balf. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. english.nwipb.cas.cn [english.nwipb.cas.cn]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. TRANS-STILBENE(103-30-0) 13C NMR [m.chemicalbook.com]

- 18. Liquid chromatography/tandem mass spectrometry method for quantification of trans-stilbene glycoside in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification and quantification of stilbenes in fruits of transgenic tomato plants (Lycopersicon esculentum Mill.) by reversed phase HPLC with photodiode array and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. trans-Stilbene | C14H12 | CID 638088 - PubChem [pubchem.ncbi.nlm.nih.gov]

trans-Stilbene-13C2 CAS number and supplier

For Researchers, Scientists, and Drug Development Professionals

This document provides key technical information for the isotopically labeled compound, trans-Stilbene-13C2.

Chemical Identification

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| trans-Stilbene-alpha,beta-13C2 | 153610-50-5[1][2] | C₁₂¹³C₂H₁₂[2] | 182.23 g/mol [2] |

Commercial Suppliers

The following companies are potential suppliers of this compound. Availability and pricing should be confirmed directly with the vendors.

| Supplier | Website | Notes |

| C/D/N Isotopes | cdnisotopes.com | Listed as trans-Stilbene-alpha,beta-13C2.[1] |

| Analytical Standard Solutions (A2S) | a2s-analytical-standard-solutions.com | Product code S527.[3] |

| MedchemExpress | medchemexpress.com | Also referred to as (E)-Stilbene-13C2.[4] |

| Immunomart | immunomart.com | Product ID HY-128793S.[2] |

| InvivoChem | invivochem.com | Lists this compound as a related product.[5] |

Experimental Applications

This compound serves as a stable isotope-labeled internal standard for use in quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Its primary application is as a tracer in metabolic studies and pharmacokinetic research.[4]

Workflow for Sourcing a Chemical Standard

The following diagram illustrates a typical workflow for identifying and procuring a chemical standard like this compound for research purposes.

Caption: Workflow for Chemical Standard Procurement.

References

A Technical Guide to the Physical Characteristics of 13C Labeled trans-Stilbene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectroscopic characteristics of 13C labeled trans-stilbene (B89595). The information is intended to support research and development activities where isotopic labeling is utilized for mechanistic studies, metabolic tracking, and quantitative analysis.

Core Physical and Chemical Properties

trans-Stilbene, a diarylethene, exists as two stereoisomers, with the trans (E) isomer being the more stable, crystalline solid at room temperature.[1] The introduction of 13C isotopes, typically at the vinylic positions (α,β), results in a predictable increase in molecular weight while minimally affecting the bulk physical properties such as melting point, boiling point, and solubility. These isotopologues are invaluable as internal standards for quantitative analysis by NMR, GC-MS, or LC-MS and as tracers in various studies.[2]

Below is a summary of the key physical and chemical properties for both unlabeled and 13C labeled trans-stilbene.

| Property | Unlabeled trans-Stilbene | trans-Stilbene-alpha,beta-13C2 | Data Source(s) |

| Molecular Formula | C₁₄H₁₂ | ¹²C₁₂¹³C₂H₁₂ | [1][3] |

| Molecular Weight | 180.25 g/mol | 182.23 g/mol | [1][3] |

| Exact Mass | 180.0939 g/mol | 182.1006 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | Not explicitly stated, expected to be similar to unlabeled | [1][5][6] |

| Melting Point | 122-125 °C | Not explicitly stated, expected to be very similar to unlabeled | [1][5][7] |

| Boiling Point | 305-307 °C at 760 mmHg | Not explicitly stated, expected to be very similar to unlabeled | [1][5][7] |

| Density | 0.97 g/mL at 25 °C | Not explicitly stated, expected to be very similar to unlabeled | [7] |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO, benzene, and ether. | 10 mM in DMSO | [6][8] |

| Refractive Index | 1.6264 at 17 °C | Not explicitly stated, expected to be very similar to unlabeled | [5] |

| LogP | 4.81 | Not explicitly stated, expected to be very similar to unlabeled | [6] |

Spectroscopic Data

The primary analytical distinction for 13C labeled trans-stilbene lies in its spectroscopic signatures, particularly in NMR and vibrational spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum of unlabeled trans-stilbene shows distinct chemical shifts for the different carbon environments. For 13C labeled trans-stilbene, the labeled positions will exhibit significantly enhanced signals and may show coupling with adjacent nuclei.

| Carbon Position | Unlabeled trans-Stilbene Chemical Shift (δ, ppm) in CDCl₃ | Expected Observations for trans-Stilbene-alpha,beta-13C2 | Data Source(s) for Unlabeled |

| Vinylic (α, β) | 129.2 | Strong, enhanced signals; potential ¹³C-¹³C coupling | [9] |

| Phenyl C1 (ipso) | 137.8 | No significant change | [9] |

| Phenyl C2, C6 | 127.0 | No significant change | [9] |

| Phenyl C3, C5 | 129.1 | No significant change | [9] |

| Phenyl C4 | 128.1 | No significant change | [9] |

Vibrational Spectroscopy (Raman)

Femtosecond stimulated Raman spectroscopy has been used to study the ground (S₀) and excited (S₁) electronic states of trans-stilbene and its isotopomers, including the 13C₂ variant.[10][11] These studies are crucial for understanding the dynamics of photoisomerization.[10] The ground-state Raman spectra for the 13C₂ isotopomer have been measured and are available for detailed vibrational mode analysis.[10][11]

Experimental Protocols

Synthesis of trans-Stilbenes

A variety of synthetic methods can be employed to produce trans-stilbenes, including:

-

Wittig Reaction: A common method involving the reaction of a phosphonium (B103445) salt with an aromatic aldehyde.[12]

-

Heck Reaction: A palladium-catalyzed coupling of a vinyl or aryl halide with an alkene.[12][13]

-

McMurry Reaction: A reductive coupling of two ketone or aldehyde molecules.[13]

-

Phosphine-Catalyzed Coupling: A method involving the homo-coupling of benzylic halides.[14]

-

Hydrogenation of Diphenylacetylene: Selective hydrogenation can yield trans-stilbene.[15]

For the synthesis of 13C labeled trans-stilbene, the appropriate starting materials would need to be synthesized with the 13C label in the desired position(s).

Characterization by NMR Spectroscopy

A representative protocol for obtaining a ¹³C NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the trans-stilbene sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum.

-

Acquisition Parameters: Standard ¹³C NMR acquisition parameters are employed, which may include proton decoupling to simplify the spectrum. The number of scans will depend on the sample concentration.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 13C labeled trans-stilbene.

References

- 1. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. trans-Stilbene-alpha,beta-13C2 | C14H12 | CID 101756054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. trans-Stilbene | C14H12 | CID 638088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TRANS-STILBENE | 103-30-0 [chemicalbook.com]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. immunomart.com [immunomart.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of trans-stilbenes via phosphine-catalyzed coupling reactions of benzylic halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of trans-Stilbene-13C2 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trans-Stilbene-13C2 in various organic solvents. Given that the isotopic labeling with Carbon-13 has a negligible effect on the physicochemical properties of the molecule, the solubility data for the unlabeled trans-stilbene (B89595) is presented here as a reliable proxy for this compound. This document is intended to be a valuable resource for researchers utilizing this isotopically labeled compound in their work.

Core Topic: Solubility of this compound

This compound is a labeled form of trans-stilbene, an organic compound with a diarylethene structure. It is a white crystalline solid at room temperature.[1] Its nonpolar nature, stemming from the two phenyl rings and the ethylene (B1197577) bridge, dictates its solubility characteristics. Generally, trans-stilbene is highly soluble in nonpolar organic solvents and sparingly soluble in polar solvents.[1][2]

Applications in Research and Drug Development

Stable isotope-labeled compounds like this compound are valuable tools in drug development and metabolic research. They are primarily used as tracers for quantitative analysis by techniques such as NMR, GC-MS, or LC-MS.[3] The stilbene (B7821643) scaffold itself is a privileged structure in medicinal chemistry, with derivatives showing potential as anticancer, anti-inflammatory, and antioxidant agents.[4] Some trans-stilbene analogues have been investigated as potent and selective inhibitors of human cytochrome P450 enzymes, which are crucial in drug metabolism.

Quantitative Solubility Data

The following table summarizes the experimental mole fraction solubilities of trans-stilbene in a range of organic solvents at 25.0 °C. This data is derived from studies where fairly reasonable estimates of saturation mole fraction solubilities were obtained.[5][6]

| Solvent | Functional Group | Mole Fraction Solubility (XA) |

| n-Hexane | Alkane | 0.0189 |

| n-Heptane | Alkane | 0.0217 |

| n-Octane | Alkane | 0.0246 |

| n-Nonane | Alkane | 0.0279 |

| n-Decane | Alkane | 0.0315 |

| n-Hexadecane | Alkane | 0.0489 |

| Cyclohexane | Alkane | 0.0441 |

| Methylcyclohexane | Alkane | 0.0398 |

| 2,2,4-Trimethylpentane | Alkane | 0.0139 |

| tert-Butylcyclohexane | Alkane | 0.0358 |

| Squalane | Alkane | 0.0384 |

| Dibutyl Ether | Ether | 0.1197 |

| Tetrahydrofuran | Ether | 0.1934 |

| 1,4-Dioxane | Ether | 0.1489 |

| 1-Propanol | Alcohol | 0.0089 |

| 2-Propanol | Alcohol | 0.0069 |

| 1-Butanol | Alcohol | 0.0108 |

| 2-Butanol | Alcohol | 0.0081 |

| 2-Methyl-1-propanol | Alcohol | 0.0075 |

| 2-Methyl-2-propanol | Alcohol | 0.0112 |

| 1-Octanol | Alcohol | 0.0199 |

| Benzene | Aromatic | Soluble[7][8] |

| Toluene | Aromatic | - |

| Chloroform | Halogenated | - |

| Ether (Diethyl Ether) | Ether | Soluble[7] |

| Ethanol | Alcohol | Slightly Soluble[7] |

| Water | - | Insoluble[7][8] |

Note: Qualitative solubility data from various sources is included for solvents where quantitative data was not found in the primary reference.

Experimental Protocols

The determination of trans-stilbene solubility in the aforementioned studies typically involves the following experimental methodology:

Gravimetric and Spectrophotometric Analysis

A common method for determining the solubility of a solid in a solvent involves preparing a saturated solution and then quantifying the solute concentration.

Protocol:

-

Sample Preparation: An excess amount of trans-stilbene is added to the solvent of interest in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25.0 °C) for a sufficient period to ensure equilibrium is reached. This can be verified by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

Sample Withdrawal and Filtration: A known volume of the saturated solution is carefully withdrawn using a heated syringe to prevent precipitation and filtered to remove any undissolved solid.

-

Solvent Evaporation: The solvent in the filtered sample is evaporated to leave the solid solute.

-

Quantification: The mass of the dissolved solute is determined gravimetrically. Alternatively, the saturated solution can be diluted with a suitable solvent, and the concentration can be determined spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 294 nm for trans-stilbene) and using a calibration curve.[9]

Visualizations

The following diagrams illustrate the logical workflow for the application of this compound in drug development and a general workflow for solubility determination.

Caption: Workflow for utilizing this compound as a tracer in drug development.

Caption: General experimental workflow for determining the solubility of a solid compound.

References

- 1. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. trans-Stilbene [chembk.com]

- 8. trans-Stilbene, 98% | Fisher Scientific [fishersci.ca]

- 9. digital.library.unt.edu [digital.library.unt.edu]

1H and 13C NMR signal assignment for trans-Stilbene-13C2

An In-depth Technical Guide to the ¹H and ¹³C NMR Signal Assignment of trans-Stilbene-¹³C₂

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) signal assignments for trans-stilbene (B89595), with a specific focus on its isotopically labeled counterpart, trans-stilbene-¹³C₂. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and quantitative analysis.

Introduction to trans-Stilbene and Isotopic Labeling

trans-Stilbene is a diarylethene, a hydrocarbon consisting of a trans ethene double bond substituted with a phenyl group on each of the carbon atoms of the double bond. It serves as a fundamental building block in the synthesis of various compounds, including dyes and pharmaceuticals. Isotopic labeling of molecules, such as the introduction of ¹³C, is a powerful technique in NMR spectroscopy. trans-Stilbene-¹³C₂ is utilized as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS[1]. The incorporation of ¹³C nuclei allows for more precise tracking and quantification and can provide deeper insights into molecular structure and reaction mechanisms through the observation of carbon-proton and carbon-carbon coupling constants.

¹H NMR Signal Assignment

The ¹H NMR spectrum of trans-stilbene is characterized by signals in both the aromatic and olefinic regions. The symmetry of the molecule simplifies the spectrum.

Unlabeled trans-Stilbene: The vinylic protons of the double bond in trans-stilbene are chemically equivalent and typically appear as a singlet.[2] The phenyl groups also exhibit symmetry, resulting in signals that can be assigned to the ortho, meta, and para protons. The chemical shift for the alkene hydrogens in trans-stilbene is generally observed around 6.99 ppm to 7.19 ppm.[2][3][4][5][6] The aromatic protons resonate in the range of 7.21 ppm to 7.60 ppm.[2][7][8] A typical coupling constant for the trans-alkene protons is in the range of 11-19 Hz.[3][5][6]

trans-Stilbene-¹³C₂: For trans-stilbene-¹³C₂, where the two vinylic carbons are labeled with ¹³C, the ¹H NMR spectrum will show additional features. The signal for the vinylic protons will appear as a doublet due to coupling with the adjacent ¹³C nucleus (¹JCH). Furthermore, smaller satellite peaks will flank the main aromatic signals due to long-range coupling between the aromatic protons and the labeled vinylic carbons.

Table 1: ¹H NMR Data for trans-Stilbene and Expected Data for trans-Stilbene-¹³C₂ (Vinylic Labeling)

| Proton Assignment | Unlabeled trans-Stilbene Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Expected trans-Stilbene-¹³C₂ Chemical Shift (δ) ppm | Expected Multiplicity & Coupling |

| Vinylic (2H) | ~7.10 | Singlet | - | ~7.10 | Doublet, ¹JCH ≈ 150-160 Hz |

| Aromatic (para, 2H) | ~7.26 | Triplet | ~7.2 | ~7.26 | Triplet |

| Aromatic (meta, 4H) | ~7.36 | Triplet | ~7.5 | ~7.36 | Triplet |

| Aromatic (ortho, 4H) | ~7.51 | Doublet | ~7.5 | ~7.51 | Doublet with ¹³C satellites |

Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency. The expected data for the labeled compound is a prediction based on typical coupling constants.

¹³C NMR Signal Assignment

The ¹³C NMR spectrum of trans-stilbene is relatively simple due to its symmetry, showing four distinct signals.

Unlabeled trans-Stilbene: The spectrum displays signals for the vinylic carbon and the three chemically non-equivalent carbons of the phenyl rings (ipso, ortho/meta, and para). The chemical shifts are typically observed at approximately 127.0 ppm, 128.1 ppm, 129.1 ppm, and 137.8 ppm.[2]

trans-Stilbene-¹³C₂: In the ¹³C NMR spectrum of trans-stilbene-¹³C₂ (with vinylic labeling), the signal corresponding to the vinylic carbons will be significantly enhanced in intensity. If the two labeled carbons are adjacent, a one-bond carbon-carbon coupling (¹JCC) would be observed, splitting the signal into a doublet (if another ¹³C is not present) or a more complex pattern in a fully labeled molecule.

Table 2: ¹³C NMR Data for trans-Stilbene and Expected Data for trans-Stilbene-¹³C₂ (Vinylic Labeling)

| Carbon Assignment | Unlabeled trans-Stilbene Chemical Shift (δ) ppm | Expected trans-Stilbene-¹³C₂ Chemical Shift (δ) ppm | Expected Features |

| Vinylic | ~129.2 | ~129.2 | Greatly enhanced intensity, potential ¹JCC coupling |

| Aromatic (ortho/meta) | ~127.0, ~128.1 | ~127.0, ~128.1 | Unchanged |

| Aromatic (para) | ~129.1 | ~129.1 | Unchanged |

| Aromatic (ipso) | ~137.8 | ~137.8 | Unchanged |

Note: The exact chemical shifts can be influenced by the solvent and concentration.

Experimental Protocols

The following provides a general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of trans-stilbene and its labeled analogues.

1. Sample Preparation:

-

Dissolve 5-10 mg of the trans-stilbene sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[2][7]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[2]

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal resolution.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds (for qualitative analysis); 5 times the longest T₁ for quantitative analysis.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence with proton decoupling (e.g., zgpg30).

-

Spectral Width: Approximately 250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more scans are typically required due to the low natural abundance of ¹³C and longer relaxation times.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0 ppm).

-

Integrate the signals for quantitative analysis.

Visualizations

Molecular Structure and Numbering

The structure of trans-stilbene with IUPAC numbering is essential for unambiguous signal assignment. The vinylic carbons are designated as Cα and Cα'.

Caption: Molecular structure of trans-stilbene with IUPAC numbering.

NMR Signal Assignment Workflow

The logical flow for assigning NMR signals involves a combination of one-dimensional and two-dimensional NMR experiments.

Caption: Workflow for NMR signal assignment of labeled molecules.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rsc.org [rsc.org]

- 3. brainly.com [brainly.com]

- 4. organic chemistry - Percentage of trans-stilbene traces in cis-stilbene H NMR - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Solved The starting material for this reaction is | Chegg.com [chegg.com]

- 6. chegg.com [chegg.com]

- 7. TRANS-STILBENE(103-30-0) 13C NMR [m.chemicalbook.com]

- 8. TRANS-STILBENE(103-30-0) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of trans-Stilbene-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of trans-Stilbene-13C2. Given that this compound is a stable isotope-labeled compound, its fragmentation behavior is analogous to its unlabeled counterpart, with specific fragments exhibiting a mass shift of +2 m/z. This guide outlines the experimental protocols for acquiring the mass spectrum, presents the fragmentation data in a clear, tabular format, and visualizes the fragmentation pathway.

Introduction

This compound, or (E)-1,2-diphenyl-[1,2-13C2]ethene, is a valuable internal standard for quantitative mass spectrometry assays. Its chemical properties are nearly identical to unlabeled trans-stilbene (B89595), but its increased mass allows for clear differentiation in a mass spectrometer. Understanding its fragmentation pattern is crucial for developing robust analytical methods, ensuring accurate quantification, and interpreting mass spectral data in complex matrices. This guide is based on the well-established fragmentation of unlabeled trans-stilbene, with the necessary adjustments for the isotopic labeling.

Experimental Protocols

The following outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

2.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or methanol (B129727) at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Vial Transfer: Transfer the working solution to a 2 mL autosampler vial with a screw cap and a PTFE/silicone septum.

2.2. Gas Chromatography (GC) Conditions

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute

-

Ramp: 20 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

GC Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

2.3. Mass Spectrometry (MS) Conditions [1]

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-300

-

Scan Speed: 1000 amu/s

Data Presentation: Fragmentation Pattern

The electron ionization of this compound results in a molecular ion ([M]+•) at m/z 182. This molecular ion then undergoes a series of fragmentation events, leading to the formation of various daughter ions. The expected fragmentation pattern, based on the known fragmentation of unlabeled trans-stilbene, is summarized in the table below. The m/z values for fragments containing the two 13C atoms are shifted by +2 compared to the unlabeled compound.

| m/z (this compound) | Proposed Fragment Ion | Relative Intensity (%) |

| 182 | [C12(13C)2H12]+• (Molecular Ion) | 100.0 |

| 181 | [M-H]+ | 80.9 |

| 180 | [M-2H]+• | 43.6 |

| 179 | [M-3H]+ | 5.9 |

| 167 | [M-CH3]+ | 31.3 |

| 154 | [C11(13C)H10]+• | 6.5 |

| 153 | [C11(13C)H9]+ | 3.3 |

| 104 | [C7(13C)H6]+• | 7.0 |

| 91 | [C7H7]+ | 2.2 |

| 77 | [C6H5]+ | 5.7 |

Note: The relative intensities are based on the published spectrum of unlabeled trans-stilbene and are expected to be very similar for the 13C2-labeled analogue.[1]

Visualization of the Fragmentation Pathway

The fragmentation of the this compound molecular ion primarily proceeds through several key pathways, which are visualized in the following diagram. The diagram illustrates the logical relationships between the precursor ion and its major fragment ions.

Description of Key Fragmentation Steps:

-

Loss of a Hydrogen Radical (- H•): A common fragmentation pathway for aromatic compounds, leading to the formation of the [M-H]+ ion at m/z 181.

-

Loss of a Methyl Radical (- •CH3): This rearrangement-based fragmentation results in the stable ion at m/z 167.

-

Loss of Acetylene (B1199291) (- C2H2): The ion at m/z 180 can lose an acetylene molecule to form the fragment at m/z 154.

-

Cleavage to Tropylium (B1234903) and Phenyl Ions: The molecule can cleave to form the tropylium ion ([C7H7]+) at m/z 91, which can further fragment to the phenyl ion ([C6H5]+) at m/z 77.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Researchers can use this information to develop and validate analytical methods for the quantification of stilbene (B7821643) derivatives and related compounds in various scientific and drug development applications.

References

Unveiling the Photochemical Landscape of trans-Stilbene-13C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The photoisomerization of stilbene (B7821643) has long served as a canonical example in the study of photochemical reactions, providing fundamental insights into the dynamics of molecular transformations on ultrafast timescales. The introduction of isotopic labels, such as Carbon-13, into the stilbene framework offers a powerful tool to probe the subtle mechanistic details of these reactions. This technical guide provides an in-depth exploration of the photochemical properties of trans-Stilbene-13C2, focusing on the core data, experimental methodologies, and reaction pathways. This information is critical for researchers in physical chemistry, photobiology, and drug development who utilize photoswitchable molecules and require a precise understanding of their behavior upon photoexcitation.

Core Photochemical Properties

The central photochemical event for trans-stilbene (B89595) and its isotopologues is the isomerization around the central ethylenic double bond upon absorption of ultraviolet light, leading to the formation of cis-stilbene (B147466). This process occurs from the first excited singlet state (S1) and is characterized by its high speed and efficiency. The substitution with ¹³C at the ethylenic carbons is expected to introduce a kinetic isotope effect, subtly altering the rates of the photochemical and photophysical processes compared to the unlabeled molecule.

Quantitative Data

While extensive quantitative data exists for trans-stilbene, specific values for the photoisomerization quantum yield and excited-state lifetime of this compound are not extensively reported in the literature. However, the foundational study by Dobryakov et al. (2012) provides key spectroscopic data and allows for inferences regarding the impact of ¹³C substitution.[1][2][3] The following tables summarize the known quantitative data for trans-stilbene, which serves as a benchmark, and discusses the anticipated effects of ¹³C labeling.

Table 1: Photophysical and Photochemical Properties of trans-Stilbene in Solution

| Property | Value | Solvent | Reference |

| Absorption Maximum (λmax) | ~295-310 nm | Hexane/Ethanol | [4] |

| Molar Extinction Coefficient (ε) at λmax | ~28,000 - 34,000 M⁻¹cm⁻¹ | Hexane/Ethanol | [4] |

| Fluorescence Emission Maximum | ~340-350 nm | Hexane | [4] |

| Fluorescence Quantum Yield (Φf) | ~0.04 - 0.05 | Hexane | [4] |

| trans → cis Isomerization Quantum Yield (Φt→c) | ~0.4 - 0.5 | Various | [5] |

| Excited State (S1) Lifetime (τ) | ~55 - 100 ps | Hexane | [2][6] |

Note on ¹³C Isotope Effects:

The substitution of ¹²C with ¹³C at the ethylenic carbons increases the reduced mass of the vibrational modes involving these atoms. This is expected to have a measurable impact on the rates of photochemical and photophysical processes, a phenomenon known as the kinetic isotope effect (KIE).[7] Specifically for trans-stilbene photoisomerization, the key reaction coordinate involves torsion around the C=C bond. A heavier isotopic substitution at this position would likely lead to:

-

A slightly longer excited-state lifetime (τ): The increased mass could slow down the torsional motion leading to the conical intersection where decay to the ground state and isomerization occur.

-

A potential change in the photoisomerization quantum yield (Φt→c): The alteration of the vibrational landscape could affect the branching ratio between isomerization and other decay pathways such as fluorescence and internal conversion. Studies on deuterated stilbenes have shown that isotopic substitution at the vinyl positions can indeed influence the excited-state lifetime and fluorescence yields.[2]

Experimental Protocols

The investigation of the ultrafast photochemical properties of this compound relies on sophisticated spectroscopic techniques capable of resolving molecular dynamics on the femtosecond to picosecond timescale. The primary methods employed are Femtosecond Stimulated Raman Spectroscopy (FSRS) and Transient Absorption Spectroscopy.

Femtosecond Stimulated Raman Spectroscopy (FSRS)

FSRS is a powerful technique that provides time-resolved vibrational spectra of molecules in their excited states, offering detailed structural information during a photochemical reaction.[8][9]

Methodology:

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., hexane) is prepared. The concentration is optimized to provide a good signal-to-noise ratio while avoiding aggregation (typically in the millimolar range). The solution is continuously flowed through a sample cell to prevent photodegradation.[3]

-

Photoexcitation (Pump Pulse): An ultrashort laser pulse (femtosecond) is used to excite the this compound molecules from the ground electronic state (S0) to the first excited state (S1). The wavelength of the pump pulse is tuned to the absorption maximum of the molecule (e.g., ~315 nm).

-

Raman Probing (Raman Pump and Probe Pulses): A pair of time-delayed laser pulses, a picosecond Raman pump and a femtosecond probe pulse, are used to generate the stimulated Raman spectrum of the excited molecules. The time delay between the excitation pump and the Raman probe pulses is varied to obtain a series of vibrational spectra at different points in time after photoexcitation.

-

Data Acquisition and Analysis: The stimulated Raman signal is detected by a spectrometer. The resulting data provides a time-resolved map of the vibrational frequencies of the molecule as it evolves in the excited state, revealing changes in molecular structure during the isomerization process. The ground-state Raman spectra of this compound have been reported for the first time by Dobryakov et al. (2012), providing a crucial reference for interpreting the excited-state spectra.[1][2][3]

Transient Absorption Spectroscopy

Transient absorption spectroscopy measures the changes in the absorption of a sample after photoexcitation, providing information about the lifetime of excited states and the formation of transient species.

Methodology:

-

Sample Preparation: Similar to FSRS, a dilute solution of this compound is prepared and flowed through a sample cell.

-

Photoexcitation (Pump Pulse): A femtosecond pump pulse excites the sample.

-

Probing (Probe Pulse): A time-delayed, broadband femtosecond "white-light" continuum pulse is passed through the sample.

-

Data Acquisition and Analysis: The difference in the absorption spectrum of the probe light with and without the pump pulse is measured as a function of the time delay. This provides information on the decay of the excited state of trans-stilbene and the appearance of any intermediate species.

Signaling Pathways and Experimental Workflows

The photochemical processes of this compound can be visualized through reaction pathways and experimental workflows.

Photochemical Reaction Pathway of trans-Stilbene

The photoisomerization of trans-stilbene proceeds through a well-established mechanism involving rotation around the central double bond in the excited state.

Caption: Photoisomerization pathway of trans-stilbene.

Experimental Workflow for Femtosecond Stimulated Raman Spectroscopy (FSRS)

The FSRS experiment follows a precise sequence of steps to capture the vibrational dynamics of the photoexcited molecule.

Caption: Experimental workflow for FSRS.

Conclusion

The study of this compound provides a nuanced view into the well-established photochemistry of stilbene. While a complete quantitative dataset for this specific isotopologue remains to be fully elucidated, the available spectroscopic information, particularly from Femtosecond Stimulated Raman Spectroscopy, confirms its utility as a probe for understanding the intricate dynamics of photoisomerization. The anticipated kinetic isotope effects on the excited-state lifetime and quantum yields underscore the importance of isotopic labeling in dissecting complex reaction mechanisms. The detailed experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and professionals to further explore and utilize the photochemical properties of this compound in their respective fields.

References

- 1. Femtosecond Raman spectra of cis-stilbene and trans-stilbene with isotopomers in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [PDF] A convenient method of measuring quantum yields of photoisomerization of trans-stilbene | Semantic Scholar [semanticscholar.org]

- 6. scilit.com [scilit.com]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.acs.org [pubs.acs.org]

Unveiling the Photophysics of trans-Stilbene-13C2: A Technical Guide to its Fluorescence Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Quantitative Photophysical Data

The fluorescence quantum yield (Φf) of trans-stilbene (B89595) is highly sensitive to its environment, particularly the solvent and temperature. This is primarily due to the competition between fluorescence and the process of trans-cis photoisomerization. In non-viscous solvents at room temperature, the isomerization pathway is highly efficient, leading to a low fluorescence quantum yield.[1]

The following table summarizes the reported fluorescence quantum yields for trans-stilbene and its deuterated isotopologue in various solvents. Understanding the behavior of the deuterated species can provide an indication of the potential impact of the heavier 13C isotope on the photophysics of trans-stilbene.

| Compound | Solvent | Temperature (°C) | Fluorescence Quantum Yield (Φf) | Reference |

| trans-Stilbene | Hexane | Room Temp. | 0.044 | [2] |

| trans-Stilbene | Hexane | 20 | ~0.038 | [3] |

| trans-Stilbene-α,α'-d2 | Hexane | 20 | ~0.06 | [3] |

| trans-Stilbene | n-Tetradecane | 20 | ~0.045 | [3] |

| trans-Stilbene-α,α'-d2 | n-Tetradecane | 20 | ~0.07 | [3] |

| trans-Stilbene | Methylcyclohexane/isohexane (2:1) | Room Temp. | 0.05 | [2] |

| trans-Stilbene | Glycerol | Room Temp. | 0.15 | [2] |

| trans-Stilbene | Glycerol | -25 to 65 | Marked increase with decreasing temperature | [1] |

Isotope Effect: The substitution of vinyl hydrogens with deuterium (B1214612) in trans-stilbene-d2 leads to a notable increase in the fluorescence quantum yield, approximately 50-60% higher than the unlabeled compound.[3] This "deuterium isotope effect" is attributed to a higher activation energy barrier for the radiationless decay pathway (torsional relaxation leading to isomerization) in the deuterated species.[3] While a direct correlation cannot be drawn without experimental data, it is plausible that the heavier 13C isotopes in trans-Stilbene-13C2 could similarly influence the vibrational modes involved in the non-radiative decay channels, potentially leading to a slightly higher fluorescence quantum yield compared to the unlabeled trans-stilbene.

Experimental Protocols for Fluorescence Quantum Yield Measurement

The determination of fluorescence quantum yield is a critical experimental procedure in photochemistry and is typically performed using a comparative method. This involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized fluorescence standard with a known quantum yield.

Relative Quantum Yield Measurement Protocol

This protocol outlines the steps for determining the relative fluorescence quantum yield of a sample, such as this compound, using a standard fluorophore.

Materials and Instrumentation:

-

Fluorometer: A calibrated spectrofluorometer capable of measuring excitation and emission spectra.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Quartz Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

-

Solvent: A suitable spectroscopic grade solvent in which both the sample and the standard are soluble and stable (e.g., hexane, ethanol).

-

Fluorescence Standard: A compound with a known and well-documented fluorescence quantum yield that absorbs at the excitation wavelength of the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Rhodamine 6G in ethanol).

-

Sample: A solution of this compound of known concentration.

Procedure:

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the sample (this compound) and the fluorescence standard in the chosen solvent.

-

The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to minimize inner filter effects.[2]

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

-

Determine the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the fluorometer to a value where both the sample and the standard absorb. For trans-stilbene, an excitation wavelength of around 290 nm is typically used.[2]

-

Record the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).

-

Integrate the area under the corrected emission spectrum for each solution.

-

-

Quantum Yield Calculation:

-

The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

Where:

-

Φf_std is the known quantum yield of the standard.

-

I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.

-

A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Experimental Setup Example from Literature for trans-Stilbene:

-

Spectrofluorometer: Spex FluoroMax.[2]

-

Excitation Wavelength: 290 nm.[2]

-

Monochromator Slit Widths: 1 mm (spectral bandwidth of 4.25 nm).[2]

-

Data Interval: 0.5 nm.[2]

-

Integration Time: 2.0 sec.[2]

-

Sample Preparation: Samples prepared in 1 cm pathlength quartz cells with absorbance less than 0.1 at the excitation wavelength.[2]

-

Data Correction: Dark counts were subtracted, and the spectra were corrected for wavelength-dependent instrument sensitivity.[2]

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in fluorescence and its measurement can aid in understanding the complex interplay of photophysical events.

Caption: Jablonski diagram illustrating the photophysical processes of trans-stilbene.

Caption: Experimental workflow for determining fluorescence quantum yield.

Conclusion

The fluorescence quantum yield of this compound remains an uncharacterized but important photophysical parameter. Based on the behavior of its parent compound and deuterated isotopologues, it is expected to exhibit a low quantum yield in non-viscous solvents due to efficient photoisomerization. Isotopic substitution with 13C may lead to a slight increase in the quantum yield. The experimental determination of this value can be reliably achieved using the comparative method with a suitable fluorescence standard. This guide provides the necessary theoretical background and practical protocols for researchers to investigate the photophysical properties of this compound and other related molecules.

References

The Photoisomerization of trans-Stilbene-13C2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photoisomerization of trans-stilbene (B89595), with a specific focus on the potential photochemical behavior of its isotopically labeled analogue, trans-Stilbene-13C2. Stilbene (B7821643) photoisomerization is a classic example of a photochemical reaction involving a significant change in molecular geometry, proceeding through excited singlet and triplet states. Understanding the dynamics of this process is crucial for applications in molecular switches, photopharmacology, and materials science. This document details the underlying photochemical mechanisms, provides experimental protocols for inducing and analyzing the isomerization, and presents key photophysical data. Furthermore, it explores the potential kinetic isotope effects arising from 13C labeling of the ethylenic carbons, offering insights into the reaction coordinate and dynamics.

Introduction

Stilbene and its derivatives are renowned for their photochromic properties, reversibly converting between the trans (E) and cis (Z) isomers upon irradiation with light.[1] The trans isomer is typically more thermodynamically stable due to reduced steric hindrance.[1] The photoisomerization process is a fundamental topic in photochemistry, serving as a model system for understanding electronically excited states and their decay pathways. The switching between these two isomers with distinct geometries and electronic properties makes stilbene a core component in the design of photoswitchable molecules.

The introduction of isotopic labels, such as Carbon-13 (¹³C), into the stilbene backbone, specifically at the ethylenic carbons (this compound), provides a powerful tool for probing the reaction mechanism. Isotopic substitution can influence the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). By studying the photoisomerization of this compound, researchers can gain deeper insights into the vibrational modes involved in the isomerization process and the nature of the transition state.

This guide is intended for researchers, scientists, and professionals in drug development who are interested in the principles and practical aspects of stilbene photoisomerization and the potential implications of isotopic labeling.

Photochemical and Photophysical Properties

The photoisomerization of trans-stilbene to cis-stilbene (B147466) is initiated by the absorption of a photon, leading to an electronically excited state. The subsequent relaxation pathways determine the efficiency of the isomerization process.

Mechanism of Photoisomerization

Upon UV irradiation, trans-stilbene is excited from its ground state (S₀) to the first excited singlet state (S₁). From the S₁ state, the molecule can undergo several competing processes:

-

Fluorescence: Radiative decay back to the trans-S₀ state, emitting a photon.

-

Intersystem Crossing (ISC): Transition to the triplet manifold (T₁).

-

Isomerization: Twisting around the central C=C double bond towards a perpendicular geometry, which is a key intermediate in the isomerization process.

The isomerization can proceed through both the singlet and triplet pathways. In the singlet pathway, the excited molecule twists to a "phantom" or perpendicular singlet state (¹p), which then decays non-radiatively to either the trans-S₀ or cis-S₀ ground state. The triplet pathway involves intersystem crossing to the triplet state (³t), followed by twisting to a perpendicular triplet state (³p*), and subsequent decay to the ground state manifold. For direct irradiation, the singlet pathway is generally considered dominant.

Potential Isotope Effects of ¹³C Labeling

The substitution of ¹²C with ¹³C at the ethylenic carbons of trans-stilbene increases the reduced mass of the vibrational modes involving these atoms. Studies on deuterium-labeled stilbene have shown that isotopic substitution at the ethylenic positions significantly slows down the rate of photoisomerization, whereas deuteration of the phenyl rings has a negligible effect. This indicates that the C-H (or in this case, C-¹³C) vibrational modes are coupled to the reaction coordinate for isomerization.

Therefore, it is anticipated that this compound will exhibit a kinetic isotope effect, with a potentially slower rate of photoisomerization compared to its unlabeled counterpart. This is because the increased mass will lower the frequency of the torsional and out-of-plane bending vibrations that are crucial for the twisting motion around the central double bond.

Quantitative Photophysical Data

The following tables summarize key photophysical data for trans- and cis-stilbene. Data for this compound is not widely available and is expected to show minor deviations from the unlabeled compound.

| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | Ref. |

| trans-Stilbene | Hexane | 294 | 34,010 | [2] |

| trans-Stilbene | 95% Ethanol | 295.5 | 29,000 | [2] |

| cis-Stilbene | Methanol (B129727) | ~280, ~220 | - | [3] |

Table 1: Absorption maxima (λ_abs) and molar extinction coefficients (ε) of stilbene isomers.

| Compound | Solvent | λ_em (nm) | Quantum Yield (Φ_f) | Lifetime (τ_f) | Ref. |

| trans-Stilbene | Hexane | ~350 | 0.044 | ~100 ps | [2][4] |

| trans-Stilbene | Methylcyclohexane/isohexane | - | 0.05 | - | [2] |

| trans-Stilbene | Glycerol | - | 0.15 | - | [2] |

| cis-Stilbene | Various | - | Very low (<10⁻³) | ~1 ps | [4] |

Table 2: Fluorescence emission maxima (λ_em), quantum yields (Φ_f), and lifetimes (τ_f) of stilbene isomers.

| Process | Quantum Yield (Φ) | Conditions | Ref. |

| trans → cis | ~0.4 - 0.5 | Various solvents, room temp. | [4] |

| cis → trans | 0.22 ± 0.04 | Solution, S₀→T₁ excitation |

Table 3: Photoisomerization quantum yields (Φ).

Experimental Protocols

This section outlines a general procedure for the synthesis of this compound, its photoisomerization, and the analysis of the resulting isomeric mixture.

Synthesis of this compound

This compound can be synthesized via a double Heck reaction or a Wittig reaction using ¹³C-labeled starting materials. For instance, a Wittig reaction can be performed between benzaldehyde (B42025) and benzyltriphenylphosphonium (B107652) chloride, where one or both reactants are ¹³C-labeled at the appropriate positions. A detailed synthetic procedure for unlabeled trans-stilbene can be adapted for the labeled compound.[5][6]

General Wittig Reaction Procedure:

-

Prepare the phosphonium (B103445) ylide by reacting benzyltriphenylphosphonium chloride with a strong base (e.g., sodium hydride) in an appropriate solvent (e.g., THF).

-

Add ¹³C-labeled benzaldehyde (or use ¹³C-labeled benzyltriphenylphosphonium chloride) to the ylide solution.

-

Allow the reaction to proceed, typically with stirring at room temperature or gentle heating.

-

Work up the reaction mixture to isolate the crude product, which will be a mixture of cis- and trans-stilbene.

-

Purify the trans-isomer by recrystallization or column chromatography.

Photoisomerization of this compound

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., methanol, hexane, or acetonitrile)

-

Quartz cuvette or reaction vessel

-

UV lamp (e.g., mercury lamp with a filter for 313 nm or 366 nm, or a UV LED)

-

Magnetic stirrer

-

HPLC system with a UV detector

-

NMR spectrometer

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1-0.2 at the irradiation wavelength to minimize inner filter effects.

-

Transfer the solution to a quartz cuvette or reaction vessel.

-

Irradiate the solution with the UV lamp while stirring. The irradiation time will depend on the lamp intensity and the desired conversion. It is recommended to take aliquots at different time intervals (e.g., 0, 10, 30, 60, 120 minutes) to monitor the progress of the reaction.[3]

-

For each time point, analyze the isomeric composition of the solution using HPLC or ¹H NMR spectroscopy.

Analysis of Isomeric Mixture

HPLC Analysis:

-

Column: A reverse-phase C18 column is typically used.[7]

-

Mobile Phase: A gradient of water and methanol or acetonitrile (B52724) is effective for separating the isomers.[7]

-

Detection: Monitor the elution profile using a UV detector at a wavelength where both isomers absorb, for example, 280 nm. The trans-isomer will have a longer retention time than the cis-isomer.

-

Quantification: The relative peak areas can be used to determine the percentage of each isomer in the mixture.

¹H NMR Analysis:

-

The vinylic protons of trans- and cis-stilbene have distinct chemical shifts.

-

In CDCl₃, the vinylic protons of trans-stilbene appear as a singlet around 7.10 ppm.

-

The vinylic protons of cis-stilbene appear as a singlet at a higher field, around 6.56 ppm.

-

The integration of these peaks allows for the quantification of the trans/cis ratio.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Jablonski diagram illustrating the photoisomerization of trans-stilbene.

Experimental Workflow

Caption: General experimental workflow for stilbene photoisomerization.

Conclusion

The photoisomerization of trans-stilbene is a well-studied yet continually relevant photochemical reaction. The introduction of ¹³C isotopes at the ethylenic carbons offers a subtle but powerful perturbation to the system, allowing for a more detailed investigation of the reaction dynamics. This guide has provided a thorough overview of the theoretical background, practical experimental procedures, and expected outcomes for studying the photoisomerization of this compound. The data and protocols presented herein should serve as a valuable resource for researchers and scientists in various fields, from fundamental photochemistry to the development of advanced photoresponsive materials and therapeutics. The anticipated kinetic isotope effect in the ¹³C-labeled analogue underscores the intricate relationship between molecular structure, vibrational dynamics, and photochemical reactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. omlc.org [omlc.org]

- 3. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of trans-stilbenes via phosphine-catalyzed coupling reactions of benzylic halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. TRANS-STILBENE synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of trans-Stilbene-13C2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of small molecules in complex matrices is a critical aspect of research and development in the pharmaceutical and life sciences sectors. The accuracy and precision of such analyses are paramount. The use of stable isotope-labeled (SIL) internal standards is a widely accepted and robust method to achieve reliable quantification, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) based assays.[1][2] SIL internal standards, such as trans-Stilbene-13C2, offer a significant advantage as they co-elute with the analyte of interest and experience similar ionization effects, thereby effectively compensating for variations in sample preparation, injection volume, and matrix effects.[2]

This document provides detailed application notes and experimental protocols for the utilization of this compound as an internal standard for the quantitative analysis of trans-stilbene (B89595) and related stilbenoid compounds.

Physicochemical Properties of trans-Stilbene and this compound

A summary of the key physicochemical properties of unlabeled trans-stilbene and its 13C-labeled counterpart is presented in Table 1. The primary difference lies in their molecular weight, which is fundamental to their differentiation in mass spectrometry.

| Property | trans-Stilbene | This compound |

| Molecular Formula | C14H12 | 13C2C12H12 |

| Molecular Weight | 180.25 g/mol | 182.25 g/mol |

| Appearance | White to off-white crystalline solid | Crystalline solid |

| Melting Point | 122-125 °C | Not specified, expected to be similar to unlabeled |

| Boiling Point | 305-307 °C | Not specified, expected to be similar to unlabeled |

| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile (B52724), ethanol), insoluble in water | Soluble in organic solvents, insoluble in water |

Application: Quantitative Analysis of Stilbenoids by LC-MS/MS

This section outlines a general protocol for the quantification of a target stilbenoid analyte in a biological matrix (e.g., plasma, serum, or tissue homogenate) using this compound as an internal standard.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of a target stilbenoid using this compound as an internal standard is depicted in the following diagram.

Caption: A generalized workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocol

1. Materials and Reagents

-

Target stilbenoid analyte standard

-

This compound (Internal Standard, IS)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (or other suitable mobile phase modifier)

-

Biological matrix (e.g., rat plasma)

-

Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

2. Preparation of Standard and Internal Standard Stock Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target stilbenoid in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Store stock solutions at -20°C.

3. Preparation of Calibration Standards and Quality Control (QC) Samples

-

Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol:water (1:1, v/v).

-